2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 126052-29-7 . It has a molecular weight of 199.26 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been reported in the literature . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .Molecular Structure Analysis
The InChI code for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is 1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 .Physical And Chemical Properties Analysis
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid compound .Scientific Research Applications
Synthesis and Chemical Properties
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives are subjects of active research in organic synthesis. For instance, Teng Da-wei (2012) synthesized 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, demonstrating the effects of solvent and base on the cyclization reaction, optimizing the conditions for effective synthesis (Teng Da-wei, 2012). Additionally, M. Baenziger et al. (2017) developed an industrial-scale process for creating 3-aminoimidazo[1,2-a]pyrazines, highlighting the practicality of this compound in large-scale pharmaceutical manufacturing (Baenziger, Durantie, & Mathes, 2017).
Anticancer Activities
The compound and its derivatives have shown promise in anticancer research. Otmane Bourzikat et al. (2022) synthesized and evaluated derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines for their anticancer activities, finding significant effectiveness against various human cancer cell lines (Bourzikat et al., 2022). Additionally, M. Bazin et al. (2016) discovered that certain ureas synthesized from 6-aminoimidazo[1,2-a]pyrazine showed cytostatic activity against non-small cell lung cancer cell lines, indicating a potential for therapeutic application in cancer treatment (Bazin et al., 2016).
Antimicrobial and Antibacterial Properties
Research has also explored the antimicrobial and antibacterial properties of compounds derived from 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. D. Geffken et al. (2011) designed and synthesized compounds in this family that exhibited notable antibacterial activities (Geffken et al., 2011). R. Kamal et al. (2015) also developed hydrazine derivatives bearing pyrimidinyl and pyrazolyl moieties, which demonstrated significant efficacy against various bacterial strains (Kamal et al., 2015).
Pharmacological Applications
In pharmacology, derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been studied for various therapeutic applications. For example, C. Sablayrolles et al. (1984) synthesized derivatives that demonstrated uterine-relaxing and antibronchospastic activities, and even showed positive inotropic properties on isolated atria, which could be relevant for treating cardiac conditions (Sablayrolles et al., 1984).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been found to exhibit significant anticancer activities , suggesting that it may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Molecular docking studies of similar compounds have shown strong binding with some kinases , which are key regulators of cell growth and metabolism. This suggests that 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may inhibit these kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival.
Result of Action
The molecular and cellular effects of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action are likely related to its anticancer activity. It has been found to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . This suggests that the compound effectively inhibits cancer cell growth and induces cell death.
properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGDURSSXFSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563349 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
CAS RN |
126052-29-7 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main takeaway from this research about 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?
A: The research suggests that specific derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, namely 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, show promise as potential inhibitors of heterotrimeric G protein signal transduction. [] The study proposes that combining these inhibitors with other cytostatic agents could lead to enhanced effectiveness in cancer treatment. []
Q2: How does inhibiting heterotrimeric G protein signaling relate to cancer treatment?
A: While the abstract doesn't delve into specific mechanisms, it highlights that heterotrimeric G proteins play a role in signal transduction pathways within cells. [] Dysregulation of these pathways is often implicated in the development and progression of cancer. By inhibiting these proteins, the researchers aim to disrupt the aberrant signaling contributing to cancer cell growth and survival.
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